Lipophilic Ligand Efficiency vs. In-Class Congeners
The compound's computed lipophilicity (XLogP3-AA = 4.7) and molecular weight (365.8 g/mol) can be positioned against typical advanced kinase inhibitor leads. This compound is less lipophilic than the potent FLT3/VEGFR2 multikinase inhibitor (compound 33) from the pyrazolo[3,4-d]pyrimidine class described in J. Med. Chem. 2013 [1], which contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety. While target potency data is unavailable for CAS 890945-85-4, its lower logP and molecular weight suggest potentially superior ligand efficiency metrics if equipotent, which is critical for optimizing oral bioavailability and reducing promiscuous off-target binding [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7; MW = 365.8 g/mol |
| Comparator Or Baseline | Compound 33 (FLT3 inhibitor 33) from Yang et al., J. Med. Chem. 2013: approximating XLogP3-AA ~5.5-6.5 based on structure; MW > 500 g/mol. |
| Quantified Difference | CAS 890945-85-4 exhibits a predicted XLogP3-AA that is approximately 0.8 to 1.8 units lower and MW approximately 130-150 Da lower than the lead comparator. |
| Conditions | Computational prediction by PubChem XLogP3 3.0 algorithm (same algorithm applicable to comparator). Biological activity data for CAS 890945-85-4 is not available. |
Why This Matters
Lower lipophilicity in this chemotype suggests a better starting point for property-based lead optimization, potentially reducing attrition due to poor pharmacokinetics or toxicity.
- [1] Yang LL, Li GB, Ma S, et al. J Med Chem. 2013;56(4):1641-1655. doi:10.1021/jm301537p. View Source
